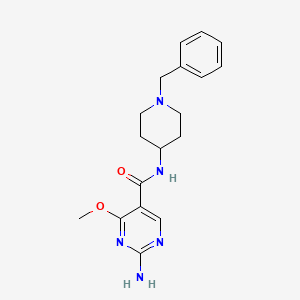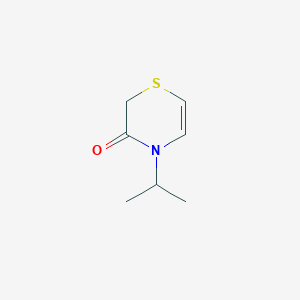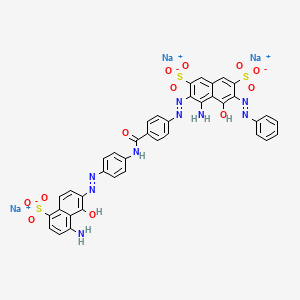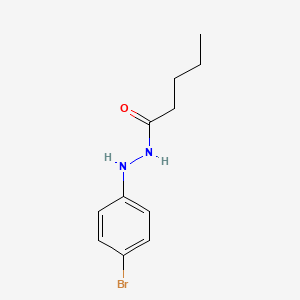![molecular formula C8H15NO6 B14460132 {[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid CAS No. 66258-94-4](/img/structure/B14460132.png)
{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid is a chemical compound with a complex structure that includes multiple functional groups. It is known for its applications in various fields such as chemistry, biology, and industry due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid typically involves the reaction of propanedioic acid with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality of the compound. The industrial process also includes purification steps to remove any impurities and achieve the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino acids: Compounds like glycine and alanine share structural similarities with {[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid due to the presence of amino and carboxyl groups.
Hydroxyethyl derivatives: Compounds such as bis(2-hydroxyethyl)amine are structurally related and share similar chemical properties.
Uniqueness
What sets this compound apart is its combination of functional groups, which imparts unique reactivity and versatility. This makes it valuable in various applications, from synthetic chemistry to industrial processes.
Eigenschaften
CAS-Nummer |
66258-94-4 |
|---|---|
Molekularformel |
C8H15NO6 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-[[bis(2-hydroxyethyl)amino]methyl]propanedioic acid |
InChI |
InChI=1S/C8H15NO6/c10-3-1-9(2-4-11)5-6(7(12)13)8(14)15/h6,10-11H,1-5H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
BWGNZEUSORJBIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


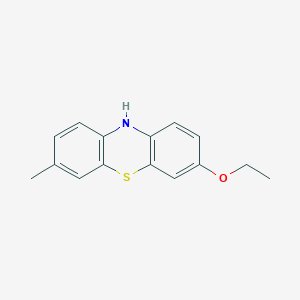
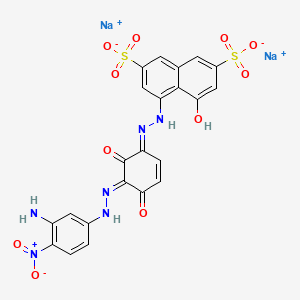

![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)


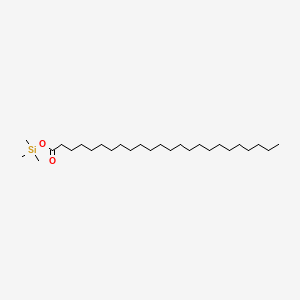

![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
